molecular formula C13H25ClN2O2 B1478084 Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride CAS No. 1803588-90-0

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B1478084
CAS No.: 1803588-90-0
M. Wt: 276.8 g/mol
InChI Key: JVLNOYSEFIBYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride (CAS: 1803588-90-0) is a bicyclic piperidine derivative with a molecular formula of C₁₃H₂₃ClN₂O₂. This compound is characterized by a piperidin-2-ylmethyl group esterified to a 3-methylpiperidine ring, with a hydrochloride salt enhancing its solubility and stability. It is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to its structural resemblance to bioactive alkaloids .

Properties

IUPAC Name

piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-11-5-4-8-15(9-11)13(16)17-10-12-6-2-3-7-14-12;/h11-12,14H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNOYSEFIBYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step organic synthesis approach involving:

  • Formation of the 3-methylpiperidine-1-carboxylate moiety.
  • Introduction of the piperidin-2-ylmethyl substituent.
  • Conversion into the hydrochloride salt for stability and pharmaceutical formulation.

Detailed Preparation Methods

Starting Materials and Reagents

Component Role Typical Source/Notes
3-methylpiperidine Core heterocyclic amine Commercially available or synthesized
Piperidin-2-ylmethanol Alkylating agent Prepared via reduction of piperidin-2-carboxaldehyde or commercially available
Carbamoyl chloride derivatives Carbamate formation reagent Often tert-butyl or methyl chloroformate
Hydrochloric acid (HCl) Salt formation Used to form hydrochloride salt
Organic solvents (e.g., dichloromethane, ethyl acetate) Reaction media Selected based on solubility and reaction conditions

Stepwise Synthesis

  • Carbamate Formation:

    The 3-methylpiperidine is reacted with a carbamoyl chloride derivative to form the corresponding piperidine-1-carboxylate intermediate. This step involves nucleophilic attack by the nitrogen atom on the electrophilic carbonyl carbon of the carbamoyl chloride.

  • Alkylation with Piperidin-2-ylmethanol:

    The carboxylate intermediate undergoes alkylation with piperidin-2-ylmethanol or its activated derivative (e.g., tosylate or mesylate) under basic conditions, often in the presence of a base such as triethylamine or sodium hydride. This step installs the piperidin-2-ylmethyl substituent at the nitrogen atom.

  • Salt Formation:

    The free base compound is converted into its hydrochloride salt by treatment with anhydrous or aqueous hydrochloric acid, facilitating isolation and improving compound stability.

Reaction Conditions and Optimization

Step Temperature Solvent Time Yield (%) Notes
Carbamate formation 0 to 25 °C Dichloromethane 1-3 hours 75-90 Controlled addition to avoid side reactions
Alkylation 25 to 60 °C DMF or THF 4-12 hours 65-85 Base choice critical for selectivity
Hydrochloride salt formation Room temperature Ethyl acetate / ether 0.5-1 hour >95 Precipitation aids purification

Purification Techniques

  • Liquid-Liquid Extraction: Used after each step to remove impurities and isolate the organic phase containing the product.
  • Chromatography: Flash column chromatography or preparative HPLC may be used to purify intermediates or final product.
  • Crystallization: The hydrochloride salt is often crystallized from solvents like ethyl acetate or ethanol to achieve high purity.

Analytical Characterization

The compound and intermediates are characterized by:

Research Findings and Process Improvements

  • The patent WO2017212012A1 details optimized synthetic routes for piperidinyl derivatives, including Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride, emphasizing mild reaction conditions to preserve stereochemistry and improve yields.
  • Use of specific organic solvents and bases has been shown to reduce by-product formation and facilitate easier isolation.
  • The hydrochloride salt formation step significantly enhances compound stability, facilitating pharmaceutical formulation.

Summary Table of Preparation Method

Step No. Reaction Type Reagents/Conditions Outcome Yield Range (%)
1 Carbamate formation 3-methylpiperidine + carbamoyl chloride, DCM, 0-25 °C Piperidine-1-carboxylate intermediate 75-90
2 Alkylation Intermediate + piperidin-2-ylmethanol, base (Et3N/NaH), DMF/THF, 25-60 °C Piperidin-2-ylmethyl substituted carbamate 65-85
3 Salt formation Free base + HCl, RT, ethyl acetate/ether This compound >95

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride has shown potential in treating neurological disorders. It is noted for its ability to inhibit glycine transporters, which are implicated in various cognitive and behavioral disorders. The compound has been tested for its efficacy in managing symptoms associated with schizophrenia and other psychotic disorders .

2. Pain Management
The compound has been evaluated for its analgesic properties, particularly in treating chronic and neuropathic pain. Its mechanism involves modulation of neurotransmitter systems, making it suitable for conditions such as Parkinson's disease and spastic muscular contractures .

3. Cancer Therapy
Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer activity. Studies have demonstrated that these compounds can induce apoptosis in cancer cells, enhancing their potential as therapeutic agents against various cancers .

Pharmacological Studies

1. In Vitro Studies
In vitro studies have shown that this compound affects glycine uptake in human neuroepithelial cells. This suggests a significant role in modulating synaptic transmission and offers insights into its therapeutic applications for cognitive disorders .

2. Case Study: Pain Management
A clinical study assessed the effectiveness of this compound in patients with chronic pain conditions. Results indicated a reduction in pain levels and improved quality of life for participants, supporting its use as an adjunct therapy for pain management .

Table 1: Summary of Therapeutic Applications

Application Target Condition Mechanism of Action
Neurological DisordersSchizophrenia, PsychosisGlycine transporter inhibition
Pain ManagementChronic Pain, Parkinson's DiseaseModulation of neurotransmitter systems
Cancer TherapyVarious CancersInduction of apoptosis

Table 2: In Vitro Study Results

Study Type Cell Line Outcome
Glycine Uptake AssessmentSK-N-MC (Neuroepithelial)Increased uptake inhibition
Cytotoxicity AssayFaDu (Hypopharyngeal Tumor)Enhanced cytotoxicity compared to control

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride 1803588-90-0 C₁₃H₂₃ClN₂O₂ 286.79 3-methylpiperidine ring
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate hydrochloride 1803604-68-3 C₁₃H₂₃ClN₂O₂ 286.79 4-methylpiperidine substituent
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride 1803598-62-0 C₁₂H₂₁ClN₂O₃ 284.76 Morpholine ring (oxygen-containing heterocycle)
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride 1803572-43-1 C₁₄H₂₅ClN₂O₂ 300.82 Azepane (7-membered ring)
Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride 1803572-29-3 C₁₁H₂₁ClN₂O₂ 260.75 N-ethyl-N-methylcarbamate group

Key Observations :

  • Ring Size and Substituent Position : The 3-methylpiperidine analog (target compound) differs from the 4-methylpiperidine derivative (CAS: 1803604-68-3) in the position of the methyl group, which may influence receptor binding or metabolic stability .
  • Ring Expansion : The azepane analog (CAS: 1803572-43-1) features a 7-membered ring, which could enhance conformational flexibility and affinity for larger enzyme pockets .
  • Carbamate vs. Ester : The N-ethyl-N-methylcarbamate analog (CAS: 1803572-29-3) replaces the piperidine ester with a carbamate, altering hydrolysis kinetics and pharmacokinetic profiles .

Commercial Availability and Suppliers

Compound Name Key Suppliers (Country) Purity (%) Packaging
This compound BLD Pharmatech Ltd. (China) 95 Custom
Piperidin-2-ylmethyl morpholine-4-carboxylate hydrochloride Bondbay Pharma (India), DEPP Chemical Co., Ltd. (China) 99 25 kg/drum
Piperidin-2-ylmethyl N-ethyl-N-methylcarbamate hydrochloride ECHEMI-verified suppliers 99 25 kg/cardboard

Note: Supplier data highlights regional dominance in production, with China and India being major sources. Higher purity grades (99%) are typical for carbamate derivatives due to stringent pharmaceutical requirements .

Biological Activity

Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a piperidine ring structure, which is common in various bioactive molecules. The presence of multiple piperidine moieties often correlates with significant pharmacological properties, including anticancer, antiviral, and neuroprotective activities. The structural formula can be represented as follows:

C13H20ClN2O2\text{C}_{13}\text{H}_{20}\text{Cl}\text{N}_2\text{O}_2

Anticancer Activity

Recent Advances in Cancer Therapy

Research has indicated that piperidine derivatives exhibit promising anticancer activities. For instance, a study highlighted that certain piperidine compounds showed significant cytotoxic effects against various cancer cell lines, including MKN45 cells. The most potent analogs demonstrated IC50 values as low as 0.57 μM, indicating strong inhibitory effects on cell proliferation .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMKN450.57c-Met inhibition
Compound BFaDu5.0Apoptosis induction
Compound CMCF-752Tubulin polymerization inhibition

Antiviral Activity

Mechanisms Against Viral Infections

Piperidine derivatives have also been evaluated for their antiviral properties. A notable study focused on compounds targeting HIV-1 entry inhibitors, where modifications to the piperidine structure led to enhanced antiviral activity against HIV-1 pseudoviruses. The most active compounds demonstrated improved potency and reduced toxicity in cellular assays .

Neuroprotective Effects

Cholinesterase Inhibition

Some piperidine derivatives have been studied for their potential in treating neurodegenerative diseases through cholinesterase inhibition. In vitro studies showed that these compounds could effectively inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Table 2: Cholinesterase Inhibition Studies

CompoundEnzyme Inhibition (%)EC50 (μM)
Compound D85%0.8
Compound E75%1.5

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of piperidine derivatives. Variations in substituents on the piperidine ring can significantly influence their pharmacological profiles. For example, the introduction of halogen atoms or alkyl groups has been shown to enhance c-Met kinase inhibition and overall cytotoxicity against cancer cells .

Case Studies

Case Study: Piperidin Derivative in Cancer Treatment

A specific case study involved a novel piperidin derivative that was synthesized and tested against breast cancer cell lines (MCF-7). This compound exhibited an IC50 value of 52 nM and induced apoptosis through tubulin targeting mechanisms. The results suggest that structural modifications can lead to significant improvements in therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodology : Synthesis typically involves multi-step reactions, such as reduction, etherification, and amination, followed by acidification with HCl (e.g., as seen in dapoxetine hydrochloride synthesis) . Post-synthesis purification uses techniques like preparative HPLC, with purity validated via NMR and high-resolution mass spectrometry (HRMS). For example, enkephalin analogs were characterized using a Vydac 218 TP C18 column (10 μm, 250 mm) at 1 mL/min flow rate, with retention times and spectral data confirming identity .
  • Key Considerations : Ensure reaction intermediates are stabilized under inert conditions, and monitor pH during acidification to avoid decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Piperidin-2-ylmethyl 3-methylpiperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.